molecular formula C7H4N2O3 B179310 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 21038-63-1

1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B179310
CAS RN: 21038-63-1
M. Wt: 164.12 g/mol
InChI Key: LZWZQYVPLLPAGX-UHFFFAOYSA-N
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Patent
US07902203B2

Procedure details

A suspension of sodium hydride (95%, 0.048 g, 2.0 mmol) in dimethylacetamide (2 mL) at 20° C. under nitrogen was reacted with the product of Example 1A (0.3 g, 1.83 mmol). The reaction mixture was stirred for ½ hour then treated with 1-bromo-3-methylbutane (0.3 g, 2.0 mmol) and stirred for an additional 16 hours. The reaction was partitioned between ethyl acetate and water. The organic layer was washed with water and brine, dried over sodium sulfate, filtered and concentrated under vacuum. The crude product was purified by flash column chromatography on silica gel eluting with hexanes and ethyl acetate (3:1) to give the title compound as a white solid (0.218 g, 51%). MS (ESI−) m/z 233 (M−H)−. 1H NMR (300 MHz, DMSO-d6) δ 0.93 (s, 3H), 0.96 (s, 3H), 1.55 (m, 2H), 1.66 (m, 1H), 4.14 (t, J=7.72 Hz, 2H), 7.37 (dd, J=7.91, 4.96 Hz, 1H), 8.38 (dd, J=7.72, 1.84 Hz, 1H), 8.78 (dd, J=4.78, 1.84 Hz, 1H).
Quantity
0.048 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:8]2[N:9]=[CH:10][CH:11]=[CH:12][C:7]=2[C:6](=[O:13])[O:5][C:4]1=[O:14].Br[CH2:16][CH2:17][CH:18]([CH3:20])[CH3:19]>CC(N(C)C)=O>[CH3:19][CH:18]([CH3:20])[CH2:17][CH2:16][N:3]1[C:8]2[N:9]=[CH:10][CH:11]=[CH:12][C:7]=2[C:6](=[O:13])[O:5][C:4]1=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
0.048 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
N1C(OC(C2=C1N=CC=C2)=O)=O
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
BrCCC(C)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for ½ hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for an additional 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel eluting with hexanes and ethyl acetate (3:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC(CCN1C(OC(C2=C1N=CC=C2)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.218 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.